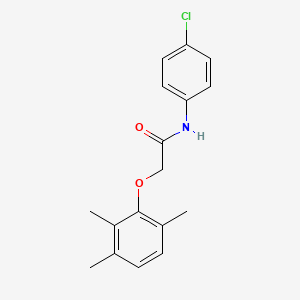
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide, a compound with a similar structure, is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst. The reaction is further processed with sulfuryl chloride under controlled conditions to achieve a yield of approximately 80% (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex interactions and orientations. For example, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows a specific orientation of the chlorophenyl ring with respect to the thiazole ring, indicating the intricate spatial arrangement typical for these molecules (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide and similar compounds are characterized by their reactivity with various chemicals under different conditions. The formation of N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide, for example, showcases the typical reactions these compounds undergo, including interactions that lead to specific conformational structures (B. Gowda, S. Foro, H. Fuess, 2007).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for instance, reveals intermolecular hydrogen bonding and C—H⋯O interactions, contributing to its stability and solvatochromic effects in various solvents (P. Jansukra et al., 2021).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNLEGGSYWNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)
![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)
![5-[2-(3-cyclopropyl-1-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-tetrazole](/img/structure/B5638685.png)
![4-ethyl-3-phenyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5638699.png)

![(1S*,5R*)-3-benzoyl-6-[(4-methylpyrimidin-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638712.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5638721.png)
![N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5638725.png)